

A Comparative Analysis of Nickel Coating Hardness from Various Electrolyte Compositions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nickel sulfamate	
Cat. No.:	B082356	Get Quote

For researchers, scientists, and drug development professionals, the selection of an appropriate nickel plating electrolyte is crucial for achieving desired surface properties. This guide provides a detailed comparison of the hardness of nickel coatings obtained from different electrolyte formulations, supported by experimental data. The methodologies for hardness testing are also outlined to ensure a comprehensive understanding of the presented data.

The hardness of electroplated nickel is a critical mechanical property that is significantly influenced by the composition of the electrolyte bath. Key formulations, such as the Watts and sulfamate baths, along with the inclusion of various additives, result in nickel deposits with a wide range of hardness values. Understanding these differences is essential for applications requiring specific wear resistance and durability.

The Influence of Electrolyte Composition on Hardness

The primary constituents of nickel plating baths—nickel sulfate, nickel chloride, and boric acid—each play a distinct role in the deposition process and the resulting mechanical properties of the coating.[1] Nickel sulfate serves as the main source of nickel ions.[2][1] Nickel chloride is added to improve anode corrosion and increase the conductivity of the solution.[2][1] However, excessive chloride content can lead to increased internal stress in the deposit.[2] Boric acid

acts as a pH buffer, which is crucial for preventing the precipitation of nickel hydroxide at the cathode surface, thereby avoiding rough and brittle deposits.[3]

Organic additives are also widely used to modify the properties of the nickel coating.[1] Brighteners, for instance, refine the grain structure of the deposit, which generally leads to increased hardness.[1][4] For example, the addition of saccharin to a Watts electrolyte can significantly increase the hardness of the nickel deposit.[4]

Comparative Hardness Data

The following table summarizes the hardness of nickel coatings obtained from different electrolyte compositions and under various conditions. The data has been compiled from multiple studies to provide a comparative overview.

Electrolyte Type	Key Component s/Additives	Plating Conditions	Hardness (Vickers Hardness Number - VHN/HV)	Hardness (GPa)	Reference(s)
Watts Bath	Nickel Sulfate, Nickel Chloride, Boric Acid	Standard	~150 - 250	~1.47 - 2.45	[5][6]
Watts Bath with Brighteners	Watts formulation + organic-sulfur compounds	Standard	600 - 800	~5.88 - 7.85	[2]
Sulfamate Bath	Nickel Sulfamate, Boric Acid	Low Current Density (10 mA/cm²)	~510	5	[7]
Sulfamate Bath	Nickel Sulfamate, Boric Acid	High Current Density	~336	3.3	[7]
General Purpose Sulfamate Bath	Nickel Sulfamate, Boric Acid, Wetting Agent	Standard	250 - 350	~2.45 - 3.43	[8]
Hard Nickel Sulfamate Bath	Sulfamate formulation with additives	Low Temperature (90-100°F)	Up to 550	Up to 5.39	[8]
Electroless Nickel (Mid- Phosphorus)	6-9% Phosphorus	As-plated	48-55 Rockwell C (approx. 490- 600 HV)	~4.8 - 5.88	[6]

Electroless Nickel (High- Phosphorus)	10-13% Phosphorus	As-plated	42-45 Rockwell C (approx. 420- 450 HV)	~4.12 - 4.41	[6]
Electroless Nickel (Heat Treated)	Mid- Phosphorus, heat-treated	Post-plate heat treatment	66-68 Rockwell C (approx. 860- 940 HV)	~8.43 - 9.22	[6]

Experimental Protocols

The hardness of nickel coatings is typically determined using microhardness testing methods due to the thin nature of the coatings. The most common techniques are the Vickers and Knoop hardness tests.

Microhardness Testing (Vickers and Knoop)

Microhardness testing involves pressing a small, precisely shaped indenter into the surface of the coating with a known load. The dimensions of the resulting indentation are then measured to calculate the hardness value.

Governing Standard: ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.[9]

General Procedure:

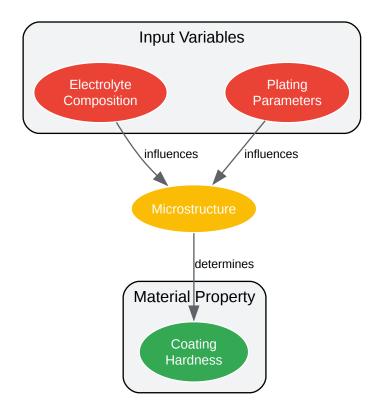
- Sample Preparation: The coated sample must have a smooth, flat surface to ensure an
 accurate indentation. If necessary, the sample should be polished.[10] For cross-sectional
 analysis, the sample is mounted, sectioned, and polished to reveal the coating layer.
- Indentation: A diamond indenter (pyramidal for Vickers, elongated pyramid for Knoop) is pressed into the coating with a specific load, typically ranging from a few grams to one kilogram.[9][10]
- Measurement: After the load is removed, the dimensions of the indentation are measured using a microscope.[10] For the Vickers test, the lengths of both diagonals of the square-


based pyramid indentation are measured.[11] For the Knoop test, the length of the longer diagonal of the rhombic-based pyramid indentation is measured.[12]

 Calculation: The hardness value (HV for Vickers or HK for Knoop) is calculated based on the applied load and the area of the indentation.[12]

The choice between the Vickers and Knoop indenter often depends on the characteristics of the coating. The Knoop test is particularly suitable for brittle materials and very thin coatings as it produces a shallower indentation.[12]

Workflow and Logical Relationships


The following diagrams illustrate the experimental workflow for hardness testing and the logical relationship between electrolyte composition and coating hardness.

Click to download full resolution via product page

Fig. 1: Experimental workflow for nickel coating hardness testing.

Click to download full resolution via product page

Fig. 2: Relationship between electrolyte composition and coating hardness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nmfrc.org [nmfrc.org]
- 2. casf.ca [casf.ca]
- 3. finishing.com [finishing.com]
- 4. researchgate.net [researchgate.net]
- 5. unimetal.com [unimetal.com]
- 6. advancedplatingtech.com [advancedplatingtech.com]

- 7. researchgate.net [researchgate.net]
- 8. Surface Technology Environmental Resource Center STERC [sterc.org]
- 9. balseal.com [balseal.com]
- 10. nextgentest.com [nextgentest.com]
- 11. youtube.com [youtube.com]
- 12. Knoop hardness test Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Analysis of Nickel Coating Hardness from Various Electrolyte Compositions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082356#hardness-testing-of-nickel-coatings-from-various-electrolyte-compositions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com